molecular formula C23H30N2O2 B246847 N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide

Katalognummer: B246847
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: DIAWTXJTYWFXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, benzyl groups, and an ethoxybenzyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of benzaldehyde with a primary amine to form an imine intermediate. This intermediate is then hydrogenated in the presence of a catalyst, such as palladium, to yield the desired N-benzylamine . The specific conditions, such as solvent choice and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the ethoxybenzyl group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C23H30N2O2

Molekulargewicht

366.5 g/mol

IUPAC-Name

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O2/c1-3-27-22-13-11-20(12-14-22)17-25-15-7-10-21(18-25)23(26)24(2)16-19-8-5-4-6-9-19/h4-6,8-9,11-14,21H,3,7,10,15-18H2,1-2H3

InChI-Schlüssel

DIAWTXJTYWFXKY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.